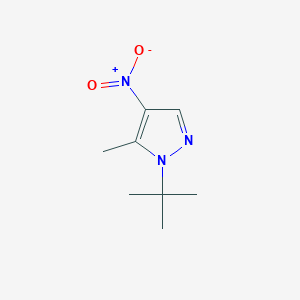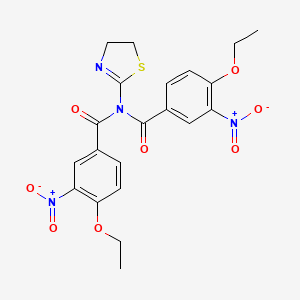![molecular formula C20H17NO2S B12458991 N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
The synthesis of N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 3-(2,3-dimethylbenzoyl)aniline. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer distinct advantages in its applications.
特性
分子式 |
C20H17NO2S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17NO2S/c1-13-6-3-9-17(14(13)2)19(22)15-7-4-8-16(12-15)21-20(23)18-10-5-11-24-18/h3-12H,1-2H3,(H,21,23) |
InChIキー |
RVBZBTWTIUPFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


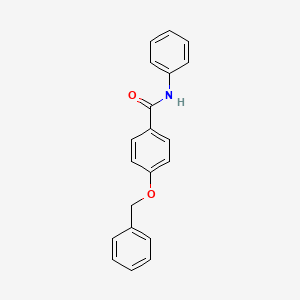
![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)

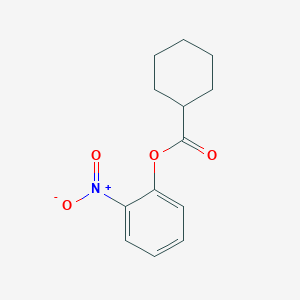
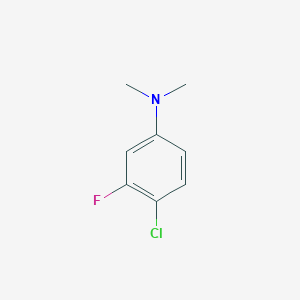
![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)

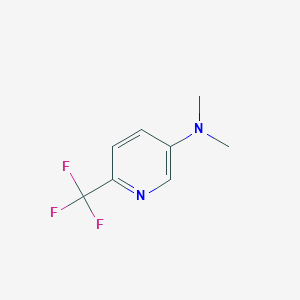
![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
